molecular formula C11H12BrFO2 B2717773 Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 CAS No. 1958100-37-2

Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6

Cat. No. B2717773
CAS RN: 1958100-37-2
M. Wt: 281.072
InChI Key: ZPGZHSAOCVWZMR-VFESMUGCSA-N
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Description

Tert-butyl 4-bromo-2-fluorobenzoate is a chemical compound with the molecular formula C11H12BrFO2 . It has an average mass of 275.114 Da and a monoisotopic mass of 274.000458 Da . This compound is also known by other names such as 1,1-Dimethylethyl 4-bromo-2-fluorobenzoate and 2-Methyl-2-propanyl 4-bromo-2-fluorobenzoate .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-bromo-2-fluorobenzoate is 1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Tert-butyl 4-bromo-2-fluorobenzoate is known to be an intermediate of enzalutamide . Enzalutamide is an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 305.7±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.6±3.0 kJ/mol and a flash point of 138.7±23.7 °C .

Scientific Research Applications

Self-assembly and Molecular Arrays

Research has demonstrated the potential of tert-butylbenzoic acid derivatives in directing self-assembly processes through NH⋅⋅⋅O hydrogen bonding, leading to the formation of layered molecular arrays. These structures have been characterized by extensive hydrogen bonding networks and show promise for the development of new materials with tailored properties (Armstrong et al., 2002).

Enhancements in Organic Reactions

Tert-butyl perbenzoate has been identified as an alternative to benzoquinone for facilitating mild, room-temperature Fujiwara-Moritani reactions, highlighting its utility in organic synthesis (Liu & Hii, 2011). This discovery opens new avenues for conducting coupling reactions under less stringent conditions.

Regioselective Ortho-lithiation

Studies have shown that tert-butoxide activated butyllithium or lithium 2,2,6,6-tetramethylpiperidide can facilitate the deprotonation of fluoroarenes at positions adjacent to fluorine atoms, demonstrating the regioselective ortho-lithiation capabilities of tert-butyl derivatives in synthesizing halogen-substituted fluoroarenes (Mongin & Schlosser, 1996).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate have been detailed, revealing its potential in bioactive molecule development. The compound exhibited moderate antibacterial and anthelmintic activities, indicating its relevance in medicinal chemistry research (Sanjeevarayappa et al., 2015).

Fluorescent Molecular Rotors

New fluorescent molecular rotors derived from Schiff bases have been synthesized, characterized, and evaluated for their viscosity, reversible thermochromism, cytotoxicity, and bioimaging applications. These compounds represent significant advancements in the design of fluorescent probes for biological imaging (Ibarra-Rodrı Guez et al., 2017).

Mechanism of Action

Target of Action

Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 is a chemical compound that has been identified as an intermediate of enzalutamide . Enzalutamide is an androgen-receptor antagonist , suggesting that the primary target of this compound could be the androgen receptor. The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Mode of Action

Enzalutamide acts by binding to the androgen receptor, preventing androgens from binding to the receptor, and subsequently preventing nuclear translocation and co-activator recruitment of the ligand-receptor complex . This inhibits the receptor’s ability to regulate gene expression, which can lead to inhibited cellular proliferation in androgen-dependent tissues.

Result of Action

If it acts similarly to enzalutamide, it could result in the inhibition of androgen receptor activity, leading to decreased cellular proliferation in androgen-dependent tissues .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can impact the compound’s stability and activity. For instance, the compound is recommended to be stored in a dry environment at 2-8°C , indicating that it may be sensitive to moisture and temperature.

Safety and Hazards

The safety information available indicates that Tert-butyl 4-bromo-2-fluorobenzoate is associated with several hazard statements, including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3/i4+1,5+1,6+1,7+1,8+1,9+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGZHSAOCVWZMR-VFESMUGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[13C]1=[13C]([13CH]=[13C]([13CH]=[13CH]1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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